molecular formula C16H22OSi B12580389 1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one CAS No. 184910-28-9

1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one

Cat. No.: B12580389
CAS No.: 184910-28-9
M. Wt: 258.43 g/mol
InChI Key: KNPDDFKSUZDXNT-UHFFFAOYSA-N
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Description

1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one is a synthetic organic compound characterized by its unique structural features. This compound belongs to the class of silinanes, which are silicon-containing analogs of cycloalkanes. The presence of a phenyl group and a pent-4-en-1-yl substituent attached to the silicon atom imparts distinct chemical properties to this molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one typically involves the following steps:

    Formation of the Silinan Ring: The initial step involves the formation of the silinan ring through a cyclization reaction. This can be achieved by reacting a suitable silicon precursor with an appropriate cyclizing agent under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide is reacted with the silinan intermediate.

    Addition of the Pent-4-EN-1-YL Group: The final step involves the addition of the pent-4-en-1-yl group through a hydrosilylation reaction, where the silinan intermediate is reacted with pent-4-en-1-yl chloride in the presence of a catalyst such as platinum or palladium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or silanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield silane derivatives.

    Substitution: The phenyl and pent-4-en-1-yl groups can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents (toluene, dichloromethane).

Major Products:

    Oxidation: Silanol, silanone derivatives.

    Reduction: Silane derivatives.

    Substitution: Halogenated or nucleophile-substituted silinan derivatives.

Scientific Research Applications

1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one finds applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    1-Phenylsilinan-4-one: Lacks the pent-4-en-1-yl group, resulting in different chemical properties and reactivity.

    1-(Pent-4-EN-1-YL)-1-methylsilinan-4-one: Contains a methyl group instead of a phenyl group, leading to variations in its chemical behavior and applications.

Uniqueness: 1-(Pent-4-EN-1-YL)-1-phenylsilinan-4-one is unique due to the presence of both phenyl and pent-4-en-1-yl groups, which impart distinct chemical and biological properties

Properties

CAS No.

184910-28-9

Molecular Formula

C16H22OSi

Molecular Weight

258.43 g/mol

IUPAC Name

1-pent-4-enyl-1-phenylsilinan-4-one

InChI

InChI=1S/C16H22OSi/c1-2-3-7-12-18(13-10-15(17)11-14-18)16-8-5-4-6-9-16/h2,4-6,8-9H,1,3,7,10-14H2

InChI Key

KNPDDFKSUZDXNT-UHFFFAOYSA-N

Canonical SMILES

C=CCCC[Si]1(CCC(=O)CC1)C2=CC=CC=C2

Origin of Product

United States

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